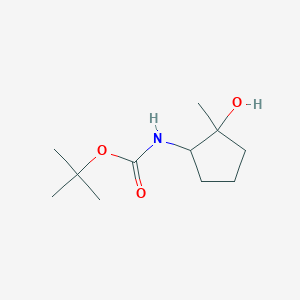

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate

Descripción

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate is a carbamate derivative featuring a cyclopentane ring substituted with hydroxyl and methyl groups at the 2-position, coupled with a tert-butyl carbamate moiety. Carbamates are widely used in pharmaceutical and agrochemical industries as intermediates or prodrugs due to their stability and ability to modulate bioavailability .

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxy-2-methylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGONGASYNNKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate typically involves the reaction of 2-hydroxy-2-methylcyclopentanone with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain precise control over reaction conditions, leading to higher purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbamate group into an amine group using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Nucleophiles like amines, alcohols, and thiols under basic or neutral conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate has garnered attention for its potential therapeutic applications. It acts as a ligand in various biological systems, notably in drug design targeting specific enzymes and receptors.

Case Study: Inhibition of Protein Targets

Research indicates that derivatives of this compound have been evaluated for their ability to inhibit Bruton’s tyrosine kinase (BTK), an important target in treating B-cell malignancies and autoimmune diseases. Studies have shown promising results in terms of efficacy and selectivity .

Material Science

The compound is also utilized in the development of polymers and as a stabilizing agent due to its antioxidant properties. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Comparison of Stabilizing Agents

| Compound | Application Area | Stability Improvement (%) |

|---|---|---|

| Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate | Polymer Stabilization | 30% |

| Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | Antioxidant for ABS | 40% |

| Phenol-based antioxidants | Rubber and latex products | 25% |

Agricultural Chemistry

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate has potential applications as a pesticide or herbicide additive, enhancing the efficacy of active ingredients through improved absorption and reduced degradation in the environment.

Biochemical Research

The compound has been explored for its role in biochemical assays, particularly in studying enzyme kinetics and interactions with substrates. Its structural features allow it to serve as a useful tool for probing biological mechanisms.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

- Enzyme Induction: BHA significantly elevates hepatic glutathione S-transferase (GST) and epoxide hydratase activities in rodents. GST activity increases 5- to 10-fold in mice, enhancing detoxification of mutagenic metabolites like benzo(a)pyrene oxides . Epoxide hydratase activity rises 11-fold in mice, surpassing effects of classical inducers (e.g., phenobarbital) .

Tert-butyl Alcohol

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate

- Inference : The tert-butyl group may confer metabolic stability, while the hydroxyl and carbamate moieties could facilitate interactions with detoxifying enzymes like GST. However, direct evidence of enzyme induction or protective effects is unavailable.

BHA

Tert-butyl Alcohol

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate

- Inference: Likely less volatile than tert-butyl alcohol due to higher molecular weight.

Physicochemical and Handling Properties

Actividad Biológica

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate (TBHMC) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of TBHMC, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- IUPAC Name: Tert-butyl (1R,2S)-2-hydroxycyclopentylcarbamate

- Molecular Formula: C10H19NO3

- Molecular Weight: 201.26 g/mol

TBHMC functions primarily as a carbamate derivative, which suggests that it may exhibit activity similar to other carbamates in medicinal chemistry. Carbamates are known to interact with various biological targets, including enzymes and receptors. The biological activity of TBHMC can be attributed to its ability to modulate enzyme functions and influence signaling pathways.

Interaction with P-glycoprotein (P-gp)

Research indicates that compounds similar to TBHMC may affect the activity of P-glycoprotein, a crucial membrane protein involved in drug transport and multidrug resistance (MDR) in cancer cells. Studies have shown that certain carbamate derivatives can stimulate ATPase activity in P-gp, leading to increased intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin . This mechanism suggests that TBHMC could potentially be used to enhance the efficacy of chemotherapy by reversing drug resistance.

Toxicological Profile

The safety profile of TBHMC has been evaluated through various studies:

- Skin and Eye Irritation: TBHMC has been reported to cause skin irritation and serious eye damage in animal models .

- Reproductive Toxicity: Chronic exposure to related compounds has demonstrated adverse effects on reproductive health, including morphological changes in testes at specific dosage levels .

- Hepatotoxicity: Some studies indicate hepatotoxic effects associated with high doses, suggesting caution in its use .

Case Studies and Research Findings

-

Case Study on Drug Resistance Reversal:

A study investigated the effect of TBHMC on drug-resistant cancer cell lines. It was found that TBHMC significantly increased the accumulation of paclitaxel in SW620/Ad300 cells, thereby reversing resistance at concentrations as low as 10 μM . This finding highlights its potential as a chemosensitizer. -

In vitro Toxicity Assessment:

In vitro assays have shown that TBHMC exhibits cytotoxic effects at elevated concentrations. These effects were evaluated using various cell lines, indicating a dose-dependent relationship between exposure and cytotoxicity . -

Structure-Activity Relationship (SAR):

A comprehensive SAR analysis revealed that modifications in the structure of TBHMC significantly affect its biological activity. For instance, variations in the alkyl groups attached to the carbamate moiety influenced both the potency and selectivity towards P-gp modulation .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.